molecular formula C21H22N2O5 B5039401 4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzoic acid

4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzoic acid

Cat. No. B5039401
M. Wt: 382.4 g/mol
InChI Key: NQMHRKNEZDFSKH-UHFFFAOYSA-N
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Description

The compound “4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzoic acid” is a complex organic molecule. It is also known by registry numbers ZINC000002181744, ZINC000100074923 . The compound is available from suppliers including ChemBridge Corporation, ChemDiv, Inc., Vitas M Chemical Limited .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of the compound is C21H25N3O5S . The average mass is 431.505 Da and the monoisotopic mass is 431.151489 Da .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H25N3O5S . The average mass is 431.505 Da and the monoisotopic mass is 431.151489 Da .

properties

IUPAC Name

4-[[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-11-28-17-9-7-16(8-10-17)23-19(24)12-18(20(23)25)22-13-14-3-5-15(6-4-14)21(26)27/h3-10,18,22H,2,11-13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMHRKNEZDFSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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